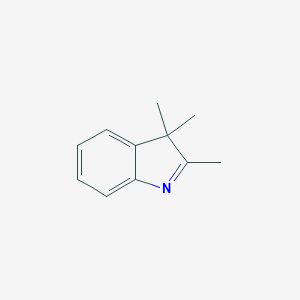

2,3,3-Trimethylindolenine

説明

Overview of 2,3,3-Trimethylindolenine as a Chemical Entity

This compound, with the CAS number 1640-39-7, is a heterocyclic organic compound belonging to the indolenine family. Its molecular structure is characterized by an indole (B1671886) core with three methyl group substituents at the 2 and 3 positions. This compound is typically a clear yellow to red-brown liquid at room temperature. chemicalbook.com

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N chembk.com |

| Molar Mass | 159.23 g/mol chembk.com |

| Density | 0.992 g/mL at 25°C chembk.com |

| Melting Point | 6-8°C chembk.com |

| Boiling Point | 228-229°C at 744 mmHg chembk.com |

| Flash Point | 93°C (199.4°F) - closed cup sigmaaldrich.comfishersci.com |

| Refractive Index | n20/D 1.549 sigmaaldrich.com |

| Solubility | Soluble in chloroform, toluene (B28343), or dichlorobenzene. chemicalbook.comchembk.com |

This table is interactive. Click on the headers to sort the data.

The structure of this compound, featuring methyl groups at the 2-, 3-, and 3-positions of the indole ring, imparts specific steric and electronic characteristics that are crucial for its chemical reactivity.

Significance of this compound as a Synthetic Intermediate

This compound is a versatile and important intermediate in organic synthesis. chemimpex.com Its primary application lies in the preparation of a wide array of other chemical compounds. chemimpex.com

A major use of this compound is in the synthesis of cyanine (B1664457) dyes. chemicalbook.comchembk.com These dyes are valuable in various scientific and industrial applications, including biological imaging and labeling. The quaternized salts of this compound are precursors for near-infrared (NIR) fluorophores.

Furthermore, it serves as a building block for producing squaraine-based sensors and fluorescent probes. For instance, it can undergo Knoevenagel condensation with aldehydes to create polymethine dyes. The compound's ability to participate in diverse reactions like electrophilic substitutions and cyclizations allows for the creation of a broad spectrum of derivatives with tailored properties for specific uses. chemimpex.comchemimpex.com This makes it a valuable component in the development of pharmaceuticals and agrochemicals. chemimpex.com

Historical Context of this compound Synthesis

The synthesis of indolenine derivatives, including this compound, has historical roots in the Fischer indole synthesis, a method discovered by Hermann Emil Fischer in 1883. semanticscholar.org This reaction traditionally involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. semanticscholar.org

An early documented synthesis of this compound involved the cyclization of methyl-isopropyl-ketone-phenylhydrazone in absolute alcohol with zinc chloride as a catalyst, as described by Plancher. google.com However, this method presented challenges in commercial production due to difficulties in separating the zinc salt and poor product yields. google.com

Over the years, various modifications and improvements to the synthesis have been developed. In 1968, a method was reported using methyl isopropyl ketoxime as a starting material with zinc chloride in ethanol (B145695). guidechem.com A significant advancement came with the use of strong mineral acids like sulfuric acid as catalysts, which offered better yields and easier product isolation. google.com For example, a process was developed involving the reaction of phenylhydrazine with methyl isopropyl ketone in the presence of an acid catalyst like hydrochloric or sulfuric acid. Another approach involves the methylation of 2,3-dimethylindole, which itself is derived from phenylhydrazine and methyl ethyl ketone. Research has also explored microwave-assisted synthesis methods to improve efficiency and reduce reaction times. guidechem.com

Current Trends and Future Directions in this compound Research

Current research on this compound continues to explore its utility as a versatile synthetic intermediate. A significant area of focus is its application in the development of advanced materials and technologies.

One prominent trend is its use in creating sophisticated chemical sensors. For example, it is a key component in the synthesis of squarylium-based chromogenic anion sensors, which are effective in detecting various anions through color changes. sigmaaldrich.com It is also utilized in electrochemical sensors, where it can offer high sensitivity and selectivity for detecting different analytes, which has implications for environmental monitoring. chemimpex.com

The photophysical properties of this compound derivatives are being harnessed for applications in organic electronics and materials science. chemimpex.com There is ongoing exploration of its use in the development of organic solar cells, contributing to renewable energy solutions by potentially improving the efficiency and stability of solar energy conversion. chemimpex.com

Furthermore, its role in biological research is expanding. Cyanine dyes derived from this compound are crucial for visualizing cellular structures and processes in biological imaging. As a fluorescent probe, it has found significant applications in life sciences, including biochips, DNA sequencing, fluorescence immunoassays, and clinical diagnostics. guidechem.com The synthesis of new azo dyes based on this compound is also an active area of investigation. lpnu.uaresearchgate.net

Future research is likely to focus on developing more efficient, environmentally friendly, and economically viable synthetic routes for this compound. guidechem.com There is also potential for its application in medicinal chemistry, with research exploring its role in studying biological pathways and identifying potential therapeutic targets. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHJIAFUWHPJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049403 | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1640-39-7 | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 2,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1640-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indole, 2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3-Trimethylindolenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,3 Trimethylindolenine

Classical Synthetic Routes

The traditional syntheses of 2,3,3-trimethylindolenine are foundational methods that have been established for decades. These routes, while effective, often involve harsh conditions and extended reaction times.

Fischer Indole (B1671886) Synthesis with Methyl Isopropyl Ketone and Phenylhydrazine (B124118)

The Fischer indole synthesis is a widely recognized and versatile method for preparing indoles and their derivatives. wikipedia.org In the context of this compound, this reaction involves the acid-catalyzed condensation of phenylhydrazine with methyl isopropyl ketone (3-methyl-2-butanone). wikipedia.orgguidechem.comnih.gov The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the final indolenine product. wikipedia.orgnih.gov

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgnih.gov The choice of catalyst and reaction conditions significantly influences the yield and purity of the product. For instance, using acetic acid as a catalyst is a common practice. guidechem.comnih.gov In one described procedure, refluxing phenylhydrazine and methyl isopropyl ketone in glacial acetic acid for several hours is a key step. doi.org Another approach involves the use of a binary mixture of acetic acid and hydrochloric acid, which can affect the reaction yield. nih.gov

| Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |

| Zinc Chloride in Ethanol (B145695) | Not Specified | Not Specified | guidechem.com |

| Acetic Acid | 12 hours (reflux) | 60% | doi.org |

| Acetic Acid/Hydrochloric Acid | 4 hours | 30% | nih.gov |

| Sulfuric Acid | 3 hours | 94-95% | google.com |

| Sodium Hydrogen Sulphate | 3 hours | 88.3% | justia.com |

This table presents a summary of various conditions reported for the Fischer indole synthesis of this compound.

Methylation of 2,3-Dimethylindole

An alternative classical route to this compound involves the methylation of 2,3-dimethylindole. google.com This precursor, 2,3-dimethylindole, is itself synthesized via the Fischer indole synthesis using phenylhydrazine and methyl ethyl ketone. google.com The subsequent methylation step introduces the third methyl group at the 3-position, completing the this compound structure. This method provides an indirect pathway to the target molecule, relying on the successful synthesis and purification of the intermediate 2,3-dimethylindole.

Reaction of Aniline (B41778) with 3-Chloro-3-methylbutane-2-one

A distinct synthetic approach involves the reaction of aniline with 3-chloro-3-methylbutane-2-one (CMBK). google.com This method offers a commercial route to produce this compound with high purity and yield. The process is typically carried out in two stages. The initial reaction involves mixing aniline with CMBK in a molar ratio of 3:1 to 10:1 and heating the mixture at a temperature between 50°C and 150°C for 2 to 20 hours. google.com Following this, the temperature is raised to the reflux temperature of aniline for a period of 0.5 to 2 hours to complete the reaction. google.com This procedure can achieve a purity of 98.5% with a theoretical yield of up to 80% based on CMBK. google.com The use of aniline hydrochloride as a catalyst can also be employed to increase the reaction rate. google.com

| Reactant Ratio (Aniline:CMBK) | Initial Temperature | Initial Reaction Time | Final Temperature | Final Reaction Time | Yield (%) |

| 5:1 | 80°C | 10 hours | Reflux | 1 hour | ~80% |

This table outlines the reaction conditions for the synthesis of this compound from aniline and 3-chloro-3-methylbutane-2-one as described in a patented method. google.com

Cyclization of Methylisopropyl-ketene-phenylhydrazones

The cyclization of methylisopropyl-ketene-phenylhydrazones represents another pathway for the synthesis of this compound. google.com This process is carried out in the presence of a strong acid with a pK value under 1.3, such as sulfuric acid. The reaction involves heating the phenylhydrazone with the acid at temperatures ranging from approximately 65°C to 95°C. google.com This method has been reported to produce high yields of the desired indolenine. For example, by heating methyl-isopropyl-ketone-phenylhydrazone with sulfuric acid at 95°C for two hours, a yield of 94% can be achieved. google.com A slightly lower temperature of 75°C for three hours can result in a 95% yield. google.com

| Acid | Temperature | Reaction Time | Yield (%) |

| Sulfuric Acid | 95°C | 2 hours | 94% |

| Sulfuric Acid | 75°C | 3 hours | 95% |

| Hydrochloric Acid | 80°C | 3 hours | 95% (purity) |

This table summarizes the yields obtained from the cyclization of methylisopropyl-ketene-phenylhydrazones under different acidic conditions. google.com

Optimized and Efficient Synthetic Approaches

In response to the limitations of classical methods, more efficient and optimized synthetic routes have been developed. These modern techniques often offer significant advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of this compound and its derivatives, leading to dramatic reductions in reaction times and often improving product yields. acs.orgacs.orgnih.gov

One notable application is the microwave-assisted Fischer indole synthesis. guidechem.comresearchgate.net In a one-pot method, phenylhydrazine, methyl isopropyl ketone, and acetic acid are mixed and subjected to microwave irradiation. guidechem.com This procedure can be completed in as little as 20-30 minutes, yielding the crude product which can then be purified. guidechem.com This represents a significant improvement over the hours or even days required for conventional heating methods. acs.org The reported yield for this specific microwave-assisted method is approximately 90.3%. guidechem.com The use of microwave heating in the quaternization of this compound has also been shown to decrease reaction times from 24 hours to just 9 minutes with comparable or higher yields. acs.org

| Method | Reactants | Solvent/Catalyst | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted Fischer Indole Synthesis | Phenylhydrazine, Methyl Isopropyl Ketone | Acetic Acid | 20-30 minutes | 90.3% | guidechem.com |

| Microwave-Assisted Quaternization (of this compound) | This compound, Alkyl Halide | Not Specified | 5-9 minutes | 83-95% | acs.orgmdpi.com |

This table highlights the efficiency of microwave-assisted synthesis for this compound and its subsequent reactions, showcasing reduced reaction times and high yields.

One-Pot Synthesis Strategies

One-pot synthesis offers an efficient and streamlined approach to producing this compound by reducing reaction time and improving yields compared to conventional methods. researchgate.net A notable one-pot strategy involves the Fischer indole synthesis, which combines phenylhydrazine or its derivatives with 3-methyl-2-butanone (B44728). guidechem.com

Microwave-assisted one-pot synthesis has proven particularly effective. In one such method, phenylhydrazine, methyl isobutyl ketone, and acetic acid are mixed and subjected to microwave irradiation for 20-30 minutes. guidechem.com This process significantly shortens the reaction time from hours or days to mere minutes. researchgate.netguidechem.com After the reaction, the solution is concentrated, neutralized, and purified to yield this compound. guidechem.com This microwave-based approach is also advantageous as it minimizes the use of other organic solvents and catalytic acids, thereby reducing environmental impact. guidechem.com Researchers have also successfully employed one-pot methods combining Fischer indole synthesis with subsequent reactions, such as Suzuki cross-coupling and Knoevenagel condensation, to create complex derivatives in a single, efficient sequence. nih.gov

Catalytic Approaches in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, with various acids being employed to facilitate the reaction. The Fischer indole synthesis, a primary method for its preparation, relies on acid catalysts to proceed. semanticscholar.org

Both Brønsted acids and Lewis acids are effective. Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. semanticscholar.orggoogle.com Acetic acid also serves as a catalyst, particularly in reactions involving phenylhydrazine and 3-methyl-2-butanone. guidechem.comsemanticscholar.orgnih.govresearchgate.net In some procedures, a binary mixture of acetic acid and hydrochloric acid is used. semanticscholar.orgnih.govresearchgate.net

Lewis acids like zinc chloride, iron chloride, and boron trifluoride are also useful catalysts for this synthesis. semanticscholar.orgresearchgate.net Historically, zinc chloride was used in the cyclization of methyl-isopropyl-ketone-phenylhydrazone, though this method presented challenges in commercial practice due to difficulties in separating the zinc salt. google.com In certain industrial methods, aniline hydrochloride salt can be used as a catalyst to increase the reaction rate, even at lower temperatures. google.com

Industrial Production Methods for this compound

For commercial and industrial-scale production, methods are optimized for cost-effectiveness, high yield, and purity. A common industrial approach is a variation of the Fischer indole synthesis that reacts phenylhydrazine with methyl isopropyl ketone in the presence of an acid catalyst.

One patented commercial method involves reacting aniline with 3-chloro-3-methylbutane-2-one. google.com This process is typically carried out in two stages. First, the reactants are mixed in a molar ratio of aniline to 3-chloro-3-methylbutane-2-one between 3:1 and 10:1 and heated at a temperature of 50°–150° C for 2–20 hours. google.com In the second stage, the temperature is raised to the reflux temperature of aniline and maintained for 0.5–2 hours to complete the reaction. google.com This method can produce this compound with a purity of up to 99.0% and a theoretical yield of 81%. google.com

Another process uses methyl-isopropyl-ketone-phenylhydrazone and a strong mineral acid like sulfuric acid. google.com This can be performed as a single-batch process by charging phenylhydrazine, methyl-isopropyl ketone, and the acid directly into the reaction vessel. google.com Yields as high as 95% of the theoretical value have been reported with this approach. google.com A different synthesis route involves heating 2-methyl-2-hydroxy-butan-3-one with aniline and acetic acid in toluene (B28343), which can achieve a yield of 78.5%. prepchem.com

| Method | Reactants | Catalyst/Conditions | Reported Yield | Purity | Reference |

|---|---|---|---|---|---|

| Two-Stage Reaction | Aniline, 3-chloro-3-methylbutane-2-one | 50-150°C then reflux; Aniline hydrochloride (optional) | 81% | 99.0% | google.com |

| Single-Batch Fischer Synthesis | Phenylhydrazine, Methyl-isopropyl ketone | Sulfuric acid, 75-95°C | up to 95% | Not specified | google.com |

| Toluene-based Synthesis | 2-methyl-2-hydroxy-butan-3-one, Aniline | Acetic acid, Toluene, up to 220°C | 78.5% | Not specified | prepchem.com |

| Microwave-Assisted One-Pot | Phenylhydrazine, Methyl isobutyl ketone | Acetic acid, Microwave (800W) | 90.3% | Not specified | guidechem.com |

Characterization Techniques for Synthesized this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of synthesized this compound.

Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. Aromatic ring vibrations are observed in the regions of 3093–3022 cm⁻¹ and 1630–1599 cm⁻¹. lpnu.ua The absorption bands for the C=N group within the aromatic ring appear between 1385–1310 cm⁻¹. lpnu.ua Additional peaks corresponding to methyl C-H symmetric and asymmetric stretching are also present. lpnu.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for structural elucidation.

¹H NMR: The ¹H NMR spectrum typically shows signals for the aromatic protons in the range of 6.95-8.96 ppm. lpnu.ua A characteristic singlet for the two methyl groups at the C-3 position appears around δ = 1.28-1.35 ppm, while the methyl group at the C-2 position shows a singlet at approximately δ = 2.26 ppm. semanticscholar.orgdoi.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Signals for the aromatic ring carbons appear in the 109-165 ppm region. lpnu.ua Other characteristic peaks include those for the methyl carbons and the quaternary carbon at the 3-position. doi.org

Mass Spectrometry (MS): Electron ionization mass spectrometry is commonly used. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 159, corresponding to the molecular weight of the compound. nih.govnist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, shows absorption maxima that confirm the conjugated aromatic system. lpnu.uarsc.org For derivatives of this compound, such as azo dyes, the characteristic absorption of the azo group can appear at wavelengths ranging from 378 nm to 494 nm, depending on the specific structure. lpnu.ua

| Technique | Observed Signals/Peaks | Reference |

|---|---|---|

| FT-IR | Aromatic Ring: 3093-3022 cm⁻¹, 1630-1599 cm⁻¹; C=N Group: 1385-1310 cm⁻¹ | lpnu.ua |

| ¹H NMR | Aromatic Protons: 6.95-8.96 ppm; C(3)-CH₃: ~1.28 ppm (singlet, 6H); C(2)-CH₃: ~2.26 ppm (singlet, 3H) | lpnu.uadoi.org |

| ¹³C NMR | Aromatic Carbons: 109-165 ppm | lpnu.ua |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 159 | nih.govnist.gov |

| UV-Vis | Characteristic absorption of the conjugated system (specific λmax depends on solvent and derivatives) | lpnu.uanih.gov |

Chromatographic Purity Assessment (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for assessing the purity of this compound. google.compg.edu.pl This method separates volatile impurities from the main compound before they are ionized and detected by the mass spectrometer. It is effective for confirming the identity of the compound and quantifying its purity. tandfonline.com Commercial specifications often require a purity of ≥97.5% or ≥98% as determined by gas chromatography. thermofisher.comchemodex.com GC-MS is also crucial for ensuring the removal of residual reactants, such as methyl iodide, from related synthesis products.

Reaction Mechanisms and Chemical Transformations of 2,3,3 Trimethylindolenine

General Reactivity Profile and Mechanism of Action

2,3,3-Trimethylindolenine is a versatile heterocyclic compound widely utilized as a synthetic intermediate in organic chemistry. chemimpex.com Its chemical behavior is largely dictated by the indolenine core, which features a nitrogen atom and a conjugated system, along with methyl groups at the 2- and 3-positions. These methyl groups influence the molecule's steric and electronic properties, enhancing the electron density at the indole (B1671886) core and favoring reactions such as electrophilic alkylation and condensation.

The mechanism of action for this compound in many of its applications, particularly in the synthesis of dyes, involves its ability to act as a nucleophile or to be readily converted into a reactive intermediate. chemimpex.com The compound can engage with various molecular targets, often through the formation of covalent bonds, leading to the creation of larger, conjugated systems responsible for the chromogenic (color-producing) properties of dyes and imaging agents. Its role as a versatile building block is central to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Types of Chemical Reactions Involving this compound

This compound participates in a variety of chemical transformations, owing to its distinct structural features. The primary reaction types include oxidation, reduction, substitution, and condensation reactions.

This compound can be oxidized to form the corresponding indolenine oxides. This transformation typically involves the use of common oxidizing agents. For instance, the oxidation of related amine derivatives has been demonstrated using reagents like manganese dioxide (MnO₂). In one study, heating 2,3,3-trimethyl-3H-indolenine-5-amine with MnO₂ in toluene (B28343) resulted in the formation of a bis-azo compound, a product of oxidative coupling. lpnu.ua

The indolenine structure can undergo reduction to yield various reduced forms. A significant example is the reduction of its derivatives, such as 5-nitro-2,3,3-trimethylindolenine. The reaction of this nitro compound with zinc dust (Zn) and sodium hydroxide (B78521) (NaOH) can yield different products depending on the reaction conditions and stoichiometry of the reagents. lpnu.ua In an acidic environment, the nitro group can be reduced to an amine, forming 2,3,3-trimethyl-3H-indolenine-5-amine. lpnu.ua In an alkaline solution, the reaction can proceed through a nitroso intermediate and a hydroxylamine (B1172632) to ultimately form a bis-azo compound. lpnu.ua Furthermore, borane-catalyzed hydrogenation has been used to convert 2-aryl-3,3-disubstituted 3H-indoles into the corresponding enantioenriched indolines. acs.org

Table 1: Reduction of 2,3,3-trimethyl-5-nitro-3H-indolenine

| Reactants | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| 2,3,3-trimethyl-5-nitro-3H-indolenine | Zn dust, NaOH (aq), methanol (B129727), heat | 1,2-bis(2,3,3-trimethyl-3H-indol-5-yl)diazene (bis-azo compound) | 76% | lpnu.ua |

| 2,3,3-trimethyl-5-nitro-3H-indolenine | Iron powder, 7% acetic acid, heat | 2,3,3-trimethyl-3H-indolenine-5-amine | - | researchgate.net |

This compound and its derivatives can participate in substitution reactions where a functional group is replaced by another. A prominent example is the electrophilic aromatic substitution on the benzene (B151609) ring of the indolenine core.

The electron-rich nature of the this compound ring system makes it susceptible to electrophilic substitution and subsequent cyclization reactions. chemimpex.comchemimpex.com

A key example of electrophilic substitution is the nitration of this compound. chemspider.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The nitro group is directed to the 5-position of the indole ring, yielding 5-nitro-2,3,3-trimethylindolenine with good efficiency. chemspider.com

Table 2: Nitration of this compound

| Reactant | Reagents | Conditions | Product | Yield | Source |

|---|

The compound also undergoes intramolecular cyclization. Iodine-mediated cyclization of related enamines can produce the 3H-indole core. acs.org Another significant cyclization pathway involves the acid-catalyzed reaction of this compound derivatives with o-chloranil. This reaction proceeds through an initial aldol (B89426) condensation, followed by intramolecular cyclization and subsequent isomerization and dehydrochlorination or oxidation to form complex polychlorinated 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.orgbeilstein-journals.org

Condensation Reactions of this compound

Condensation reactions are fundamental to the utility of this compound, particularly in the synthesis of cyanine (B1664457), squaraine, and other polymethine dyes. uniba.it The active methyl group at the 2-position is the primary site of reaction.

For instance, this compound undergoes Knoevenagel condensation with aldehydes. Its quaternized salts, such as 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, readily condense with various aldehydes to form the core structures of near-infrared (NIR) fluorophores and cyanine dyes. nih.gov

The compound also condenses with oxocarbon acids like squaric acid and croconic acid to produce squaraine and croconaine dyes, respectively. uniba.it These reactions are often performed under solvent-free conditions or in high-boiling solvents to facilitate the removal of water. uniba.it Furthermore, aldol-type condensation occurs between this compound derivatives and o-chloranil as the initial step in the formation of complex tropolone (B20159) structures. beilstein-journals.orgbeilstein-journals.org

Table 3: Condensation Reactions Involving this compound and its Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Source |

|---|---|---|---|---|

| This compound | Squaric acid | Solvent-free, 1:2 molar ratio | Squaraine dye | uniba.it |

| This compound | Croconic acid | Solvent-free, 1:2 molar ratio | Croconaine dye | uniba.it |

| 1-propargyl-2,3,3-trimethylindolenine | 2-hydroxy-5-nitro benzaldehyde | EtOH, reflux | Spiropyran derivative | rsc.org |

| Benzannelated 2,3,3-trimethylindolenines | o-Chloranil | Dioxane, reflux | Trichlorosubstituted 1,3-tropolone | beilstein-journals.orgbeilstein-journals.org |

Knoevenagel Condensation with Aldehydes to Form Polymethine Dyes

The Knoevenagel condensation is a fundamental reaction in organic chemistry used to create carbon-carbon double bonds. In the context of this compound, this reaction is pivotal for the synthesis of polymethine dyes, including the widely utilized cyanine dyes. The process begins with the quaternization of the this compound nitrogen atom, which increases the acidity of the adjacent C2-methyl protons, forming an active methylene (B1212753) base. fu-berlin.de

This quaternized salt then reacts with an aldehyde in the presence of a base, such as pyridine (B92270) or triethylamine. organic-chemistry.org The base facilitates the deprotonation of the active methylene group to form a nucleophilic enamine intermediate. This intermediate subsequently attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated polymethine dye. organic-chemistry.org This reaction is a cornerstone for synthesizing various cyanine dyes, which are essential for applications in biological imaging and medical diagnostics. The length of the polymethine chain, and thus the absorption and emission properties of the dye, can be controlled by the choice of the aldehyde reactant. fu-berlin.deunito.it

Reaction with o-Chloranil and Benzoquinones to Form Indolin-2-yl-tropolones and Related Heterocycles

The reaction of this compound and its benzo-annulated derivatives with 1,2-benzoquinones, particularly o-chloranil, leads to the formation of complex heterocyclic systems like 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.orgbeilstein-journals.org The nature of the final product is highly dependent on the substituents on the benzoquinone ring and the reaction conditions. researchgate.netacs.org

The acid-catalyzed reaction with o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) proceeds through an initial aldol condensation, forming a 6-(2-hetarylmethylene)-6-hydroxy-2,4-cyclohexadien-1-one intermediate. beilstein-journals.orgresearchgate.net This is followed by an intramolecular cyclization to a norcaradiene derivative, which then undergoes thermal isomerization to a 2,3-dihydrotropolone. beilstein-journals.orgresearchgate.net Subsequent steps depend on the reaction conditions:

Method A (Dioxane, reflux): Boiling equimolar amounts of the indolenine derivative and o-chloranil in dioxane results in dehydrochlorination, yielding 5,6,7-trichloro-1,3-tropolones. beilstein-journals.orgbeilstein-journals.org

Method B (Acetic Acid, 40-50°C): Heating the indolenine in acetic acid with a two-fold excess of o-chloranil leads to the oxidation of the dihydrotropolone intermediate, forming 4,5,6,7-tetrachloro-1,3-tropolones. beilstein-journals.orgbeilstein-journals.org

In contrast, the reaction with 3,5-di(tert-butyl)-1,2-benzoquinone yields indolo[1,2-a]indoline derivatives. beilstein-journals.orgresearchgate.net When a nitro-substituted benzoquinone like 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone is used, the reaction can lead to a contraction of the o-quinone ring, forming 2-azabicyclic products and pyrindino[1,2-a]indole-3,4-diones. researchgate.netacs.org

Table 1: Synthesis of Polychlorinated 1,3-Tropolones

| Starting Indolenine | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| Benzo[e(g)]-2,3,3-trimethylindolenines | o-Chloranil (1 equiv.) | A: Dioxane, reflux | 2-(Benzo[e(g)]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones | beilstein-journals.orgbeilstein-journals.org |

Condensation with Squaric Acid to Form Squaraine Dyes

Squaraine dyes are 1,3-disubstituted derivatives of squaric acid, known for their sharp and intense absorption bands in the visible and near-infrared regions. instras.comsci-hub.se The synthesis of symmetrical squaraine dyes involves the condensation of two equivalents of an electron-rich heterocycle, such as this compound, with one equivalent of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). unito.itinstras.comsci-hub.se

The reaction is typically carried out in a high-boiling point alcohol like n-butanol, often with a co-solvent such as toluene or pyridine to facilitate the removal of water via a Dean-Stark apparatus. sci-hub.seresearchgate.net Pyridine often acts as a basic catalyst in the condensation. instras.com The synthesis of unsymmetrical squaraines is a multi-step process that begins with the formation of a semi-squarate by reacting one equivalent of the first indolenine derivative with an excess of a squaric acid ester, followed by condensation with the second, different nucleophile. unito.itresearchgate.net The introduction of various functional groups onto the indolenine nitrogen or the squaric acid core allows for the fine-tuning of the dye's photophysical properties. researchgate.netmdpi.com

Alkylation and Quaternization of this compound

The nitrogen atom of the indolenine ring is nucleophilic and readily undergoes alkylation, a process also known as quaternization. This reaction is a critical first step in the synthesis of many functional dyes and materials, as it transforms the indolenine into a more reactive indolium salt. iucr.org

Formation of Quaternized Salts as Precursors for Fluorophores

Quaternization of this compound is fundamental for the synthesis of cyanine and squaraine dyes, which are potent fluorophores. fu-berlin.de The reaction involves treating the indolenine base with an alkylating agent, such as an alkyl halide (e.g., iodomethane, bromoethane) or alkyl sulfate. iucr.orgacs.org This introduces a positive charge on the nitrogen atom, forming a quaternary indolium salt. iucr.org This positive charge significantly increases the reactivity of the C2-methyl group, making it susceptible to deprotonation and subsequent condensation reactions to form the polymethine or squaraine bridge. fu-berlin.de The choice of the N-alkyl substituent can also influence the solubility and photophysical properties of the final dye. instras.com

N-Alkylation with Halogenated Alkyl Chains for Photochromic Materials

This compound is a key precursor for spiropyran-based photochromic materials. The synthesis of these materials often involves the N-alkylation of the indolenine with a halogenated alkyl chain. For instance, alkylation with bromoethanol has been used to prepare 1-(2-hydroxyethyl)-2,3,3-trimethylindoleninium bromide, an intermediate for certain spiropyrans. ethernet.edu.et This functionalization allows for the subsequent condensation with a salicylaldehyde (B1680747) derivative to form the spiropyran structure. The resulting compounds, such as spiropyran-based ionic liquids, can exhibit reversible switching between the colorless spiropyran form and the colored merocyanine (B1260669) form upon exposure to stimuli like UV light, making them suitable for optoelectronic applications.

Alkylation with Bromoalkanoic Acids for Spiropyrans

A common and direct route to N-functionalized spiropyrans involves the N-alkylation of this compound with bromoalkanoic acids (Br(CH₂)nCOOH). nih.govbeilstein-journals.org This one-step alkylation obviates the need for a separate ester hydrolysis step that is often required when using bromoalkanoic esters. nih.gov The reaction creates an N-alkylcarboxyindolium salt, which can then be condensed with a suitable salicylaldehyde to produce the final spiropyran. nih.govbeilstein-journals.org

However, this method can face challenges depending on the length of the alkyl chain. For example, alkylation with bromoacetic acid can be sluggish and may be followed by decarboxylation of the resulting indolium salt. nih.gov When using 4-bromobutyric acid, an intramolecular lactonization can compete with the desired N-alkylation. nih.gov Despite these potential side reactions, this pathway provides an efficient synthesis for a range of spiropyrans bearing alkylcarboxylate tethers of varying lengths. nih.gov

Table 2: N-Alkylation of this compound for Spiropyran Synthesis

| Alkylating Agent | Intermediate | Application/Challenge | Reference |

|---|---|---|---|

| Bromoacetic acid | N-ethanoic acid indolium salt | Synthesis of C2SP; potential for decarboxylation | nih.gov |

| 4-Bromobutyric acid | N/A | Intramolecular lactonization competes with N-alkylation | nih.gov |

Reaction with Propane (B168953) Sultone for Sulfonatepropyl Indolium Salts

The reaction of this compound with propane sultone is a crucial step in the synthesis of water-soluble indolium derivatives, which are precursors for various functional dyes. This alkylation reaction introduces a sulfonatepropyl group onto the nitrogen atom of the indolenine ring, forming a zwitterionic indolium salt.

The synthesis typically involves heating this compound with 1,3-propane sultone in a suitable solvent. rsc.orginstras.com For instance, refluxing a solution of this compound and 1,3-propane sultone in toluene for an extended period, such as 18 to 24 hours, yields the desired 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-indolium inner salt. rsc.orginstras.com The product, often a pink or orange solid, can be isolated by cooling the reaction mixture, filtering the precipitate, and washing with a non-polar solvent like diethyl ether. rsc.org Yields for this reaction have been reported to be as high as 89%. rsc.org Similarly, the reaction can be carried out in other high-boiling solvents like 1,2-dichlorobenzene. doi.org These sulfonatepropyl indolium salts are key intermediates in the preparation of water-soluble cyanine dyes. instras.com

Interactive Data Table: Synthesis of Sulfonatepropyl Indolium Salts

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound | 1,3-Propane sultone | Toluene | Reflux, 24h | 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-indolium | 89% | rsc.org |

| This compound | 1,3-Propane sultone | Toluene | Reflux, 18h | 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-indolium | - | instras.com |

| This compound | 1,4-Butane sultone | 1,2-Dichlorobenzene | Reflux, 12h | 1-(4-sulfonylbutyl)-2,3,3-trimethyl-3H-indolium | - | doi.org |

Nitration of this compound

Nitration of this compound introduces a nitro group onto the aromatic ring, a key functionalization for further chemical modifications, such as reduction to an amino group for diazotization. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The procedure involves dissolving this compound in concentrated sulfuric acid and then adding a pre-cooled mixture of concentrated nitric and sulfuric acid dropwise while maintaining a low temperature with an ice bath. chemspider.com After the addition, the reaction is stirred at room temperature for several hours. chemspider.com The product, 5-nitro-2,3,3-trimethylindolenine, is precipitated by pouring the reaction mixture over ice. chemspider.com The resulting precipitate can be neutralized with a base like sodium hydroxide, filtered, and purified by recrystallization from a solvent like methanol. chemspider.com This method has been reported to yield up to 85% of the desired product. lpnu.ua

Table: Nitration of this compound

| Reactant | Reagents | Reaction Time | Product | Yield | Reference |

| This compound | Conc. H₂SO₄, Conc. HNO₃ | 3 hours | 5-Nitro-2,3,3-trimethyl-3H-indole | 78% | chemspider.com |

| This compound | HNO₃ / H₂SO₄ (1:1:4 molar ratio) | - | 5-Nitro-2,3,3-trimethyl-3H-indolenine | 85% | lpnu.ua |

Diazotization and Coupling Reactions of this compound Derivatives

The amino derivative of this compound, typically 2,3,3-trimethyl-3H-indolenin-5-amine, is a precursor for the synthesis of azo dyes through diazotization and subsequent coupling reactions.

The diazotization process involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C or 273-282 K). lpnu.uaresearchgate.net This forms a diazonium salt, a highly reactive electrophile. lpnu.ualkouniv.ac.in

The resulting diazonium salt is then coupled with various aromatic compounds (couplers) to form azo dyes. lpnu.ua The pH of the coupling reaction is critical and depends on the nature of the coupling agent. beilstein-journals.org For phenols and naphthols, the coupling is carried out in a slightly alkaline medium (pH 8-10). lpnu.ua For aromatic amines like N,N-diethylaniline and aniline (B41778), the reaction is performed in a slightly acidic medium. lpnu.ua The diazonium salt can also be coupled with this compound itself in an acidic environment to produce a bis-azo compound. lpnu.ua

Table: Azo Coupling Reactions of Diazotized this compound-5-amine

| Diazonium Component | Coupling Component | Reaction Medium | Product | Reference |

| 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride | Phenol (B47542) | Alkaline (pH 8-10) | Azo dye | lpnu.ua |

| 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride | Beta-naphthol | Alkaline (pH 8-10) | Azo dye | lpnu.ua |

| 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride | This compound | Acidic | Bis-azo compound | lpnu.ua |

| 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride | N,N-diethylaniline | Slightly acidic | Azo dye | lpnu.ua |

| 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride | Aniline | Slightly acidic | Azo dye | lpnu.ua |

Regioselectivity and Yield Optimization in this compound Reactions

Controlling regioselectivity and optimizing reaction yields are critical aspects of working with this compound and its derivatives. Various strategies have been employed to achieve these goals.

In the industrial production of this compound itself, a method involving the reaction of aniline with 3-chloro-3-methylbutane-2-one has been optimized. google.com By controlling the molar ratio of reactants (aniline to 3-chloro-3-methylbutane-2-one between 3:1 and 10:1) and the reaction temperature (60-120 °C), a high purity (98.5-99.0%) product can be obtained with yields up to 81%. google.com

Microwave-assisted synthesis has emerged as a powerful technique to improve yields and reduce reaction times for reactions involving this compound. For example, the synthesis of indoleninium salts and their subsequent condensation to form squarylium dyes can be significantly accelerated under microwave irradiation. This method allows for rapid preparation of both symmetrical and unsymmetrical squaraine dyes with more than a two-fold improvement in product yields compared to conventional heating methods. unito.it

In the synthesis of azo dyes, the yield of the final product can be influenced by the method used to prepare the precursor amine. For instance, the reduction of 5-nitro-2,3,3-trimethyl-3H-indolenine to the corresponding amine can be achieved with different reagents and conditions, leading to varying yields. lpnu.ua Furthermore, the synthesis of a bis-azo compound was achieved with a 67% yield via a diazotization-coupling route, which was significantly higher than the 32% yield obtained by the oxidation of the amine with MnO2. lpnu.ua

Advanced Applications of 2,3,3 Trimethylindolenine in Organic Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

2,3,3-Trimethylindolenine, a substituted indolenine derivative, is a versatile and valuable building block in organic synthesis. chemimpex.com Its structure, which includes methyl groups at the 2, 3, and 3-positions of the indole (B1671886) ring, imparts specific steric and electronic characteristics that are crucial for its reactivity. This compound serves as a cornerstone intermediate in the creation of a wide array of complex organic molecules, finding particular utility in the pharmaceutical and agrochemical sectors. chemimpex.com

One of the most well-known applications of this compound is in the Fischer indole synthesis, a method that involves the reaction of a phenylhydrazine (B124118) with a ketone—in this case, methyl isopropyl ketone—in the presence of an acid catalyst. guidechem.com This reaction is a fundamental process for creating the indole scaffold, which is a common core in many biologically active compounds. The compound's ability to engage in various chemical reactions, such as electrophilic substitutions and cyclizations, enables chemists to generate a diverse range of derivatives tailored for specific needs. chemimpex.com For instance, it can be reduced to form the corresponding indoline (B122111), a reaction that has been achieved with high enantioselectivity using biocatalysts like imine reductases. acs.org

Synthesis of Dyes and Pigments

This compound is a pivotal precursor in the synthesis of numerous classes of dyes and pigments, valued for their vibrant colors and significant photophysical properties. chemimpex.com

Cyanine (B1664457) Dyes for Imaging and Labeling

Cyanine dyes, a major class of synthetic dyes, are frequently synthesized using this compound as a key heterocyclic component. guidechem.com The synthesis typically begins with the quaternization of the indolenine nitrogen by reacting it with an alkyl halide. acs.orgacs.org This resulting quaternary salt, which contains a reactive methyl group, is then condensed with a polymethine bridge source to form the final dye. acs.orggoogle.com The length and structure of this polymethine chain are critical as they determine the dye's absorption and emission wavelengths. guidechem.com

These indolenine-derived cyanine dyes are indispensable in biotechnology and medicine, where they are used as fluorescent labels for biological imaging and diagnostics. guidechem.com Their applications span from visualizing cellular structures to DNA sequencing and immunoassays. guidechem.com The ability to tune their properties makes them suitable for creating probes with high fluorescence quantum yields and good stability. guidechem.com

Table 1: Examples of Cyanine Dyes and Their Precursors from this compound

| Precursor Synthesis | Dye Synthesis | Example Application |

|---|---|---|

| Reaction of this compound with bromoethane (B45996) or iodoalkanes to form N-alkyl-2,3,3-trimethylindoleninium salts. acs.org | Condensation of the indoleninium salt with a polymethine linker, such as derivatives of malondialdehyde. acs.org | Fluorescent labeling in biological imaging. |

| Sulfonation of this compound followed by alkylation to create water-soluble precursors. google.comnih.gov | Condensation with other heterocyclic salts to form water-soluble cyanine dyes like Cy5. nih.gov | Probes for DNA sequencing and clinical diagnostics. guidechem.com |

Squaraine-Based Sensors and Dyes

Squaraine dyes are another significant class of colorants derived from this compound. Their synthesis involves the condensation of two equivalents of an electron-rich heterocycle, such as an indolenine derivative, with one equivalent of squaric acid. nih.gov This reaction typically occurs in a refluxing solvent like a butanol/toluene (B28343) mixture. acs.org The resulting symmetrical squaraine dyes possess a unique four-membered ring core and exhibit intense, narrow absorption bands, often in the near-infrared (NIR) region. nih.gov

The photophysical properties of squaraine dyes are highly sensitive to their environment, making them excellent candidates for chemical sensors. sigmaaldrich.com Unsymmetrical squaraines can also be synthesized, allowing for finer tuning of their properties for specific applications, including the detection of biomolecules like human serum albumin (HSA). nih.govresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these dyes. acs.org

Table 2: Synthesis and Properties of Squaraine Dyes

| Synthesis Method | Key Properties | Application Example |

|---|---|---|

| Condensation of this compound with squaric acid in refluxing butanol/toluene. acs.org | Strong, sharp absorption bands in the red to NIR region. nih.gov | Anion sensors. sigmaaldrich.com |

| Microwave-assisted reaction of indolenine derivatives with squaric acid. acs.org | High molar absorptivity and fluorescence quantum yields. nih.gov | Fluorescent probes for HSA detection. nih.gov |

Near-Infrared (NIR) Fluorophores

This compound is a fundamental building block for the creation of near-infrared (NIR) fluorophores, which are crucial for deep-tissue in vivo imaging. guidechem.com The synthesis of these fluorophores often follows the general principles of cyanine dye synthesis, where the key is to construct an extended π-conjugated system. nih.gov

This is typically achieved by first performing a Fischer indole cyclization with a substituted phenylhydrazine and 3-methyl-2-butanone (B44728) to get the desired this compound derivative. nih.gov This intermediate is then alkylated to form a quaternary salt, which is subsequently condensed with a linker that extends the polymethine chain, shifting the absorption and emission wavelengths into the NIR region. nih.govrsc.org These NIR fluorophores can be incorporated into nanoparticles for applications in photoacoustic imaging and photothermal therapy. nih.gov Water-soluble versions can be created by using sulfonated indolenine precursors, which can then be coupled to various biomolecules. medchemexpress.com

Azo Dyes and Bis Azo Compounds

This compound derivatives are also utilized in the synthesis of azo and bis-azo compounds. dntb.gov.ualpnu.ua A primary synthetic route involves the diazotization of an amine-functionalized indolenine, such as 2,3,3-trimethyl-3H-indolenine-5-amine, to form a diazonium salt. dntb.gov.ualpnu.ua This reactive intermediate is then coupled with another molecule (the coupling component) to form the azo dye. dntb.gov.ua

For instance, the diazonium salt can be coupled with phenol (B47542), β-naphthol, or even another molecule of this compound to produce a variety of azo and bis-azo dyes. lpnu.ua Alternative synthetic pathways include the reduction of a nitro-indolenine compound or the oxidative coupling of an amino-indolenine in the presence of manganese dioxide (MnO₂). dntb.gov.ualpnu.ualp.edu.ua These dyes have potential applications in textiles, plastics, and as photosensitizers. lpnu.ua

Photochromic Materials Development

This compound is a critical precursor for some of the most important classes of photochromic materials, namely spiropyrans and spirooxazines. mdpi.comclockss.org These molecules exhibit photochromism, a reversible transformation between two forms with different colors upon exposure to light. mdpi.comnih.gov

The synthesis of these materials typically involves two main steps. First, this compound is N-alkylated to form an indoleninium salt. clockss.orgnih.gov This salt is then condensed with a suitable partner, such as a salicylaldehyde (B1680747) derivative for spiropyrans or a 1-nitroso-2-naphthol (B91326) for spirooxazines. clockss.orggoogle.com This condensation reaction creates the characteristic spiro-linkage.

Upon irradiation with UV light, the C-O bond of the spiro center cleaves, allowing the molecule to isomerize into a planar, conjugated merocyanine (B1260669) (MC) form, which is intensely colored. mdpi.comrsc.org This process is reversible; the molecule returns to its colorless, closed spiro form in the dark or when exposed to visible light. mdpi.com The stability and switching properties of these photochromic materials can be tuned by altering the substituents on either the indoline or the other heterocyclic portion of the molecule. rsc.org These materials are famously used in photochromic lenses, but also have applications in smart windows and optical data storage. mdpi.comnih.gov

Table 3: Development of Indolenine-Based Photochromic Materials

| Material Class | Synthesis | Switching Mechanism | Applications |

|---|---|---|---|

| Spiropyrans | Condensation of an N-alkylated 2,3,3-trimethylindoleninium salt with a salicylaldehyde derivative. clockss.orgnih.gov | Reversible, UV-light induced cleavage of the Cspiro-O bond to form a colored, planar merocyanine. mdpi.comrsc.org | Ophthalmic lenses, optical switches, anticounterfeiting. nih.gov |

| Spirooxazines | Condensation of an N-alkylated 2,3,3-trimethylindoleninium salt with 1-nitroso-2-naphthol. clockss.orggoogle.com | Similar to spiropyrans, involving a reversible ring-opening to a colored merocyanine form upon UV irradiation. mdpi.com | Photosensitive materials for high-temperature molding, smart windows. google.com |

Spiropyran-Based Ionic Liquids and Their Optoelectronic Applications

The synthesis of novel ionic liquids (ILs) incorporating spiropyran moieties, derived from this compound, has opened new avenues for optoelectronic applications. These materials exhibit unique photochromic and fluorescent properties. The process often involves the alkylation of this compound, followed by anion exchange to yield photoswitchable compounds.

The photochromism of spiropyran in ionic liquids is characterized by enhanced fluorescence and delayed thermal reversion compared to conventional organic solvents. ionike.com For instance, the fluorescence intensity of the merocyanine (MC) form is significantly greater in ILs, while the emission maxima show little dependence on polarity. ionike.com The thermal reversion from the colored MC form back to the colorless spiropyran (SP) form is retarded in ILs. At 313 K, the decay rate constant (k) for MC was found to be 5.19 × 10⁻⁴ s⁻¹ in [BMMIm][BF₄] compared to 34.7 × 10⁻⁴ s⁻¹ in ethanol (B145695). ionike.com

The stability and photo-responsive behavior of these spiropyran-based ionic liquids are influenced by the structure of the IL and the nature of the cation and anion. ionike.comrsc.org The covalent attachment of an imidazolium (B1220033) group to the spiropyran unit, for example, can alter the rate of thermal relaxation. rsc.org

Table 1: Photophysical Properties of Spiropyran in Ionic Liquids vs. Organic Solvents

| Solvent/Ionic Liquid | λmax (nm) of MC form | Half-life (t1/2) of MC form (s) | Fluorescence Emission λmax (nm) |

|---|---|---|---|

| Hexane | 620 | - | - |

| Toluene | 596 | - | - |

| [BMMIm][BF₄] | - | 1335.3 (at 313 K) | - |

| Ethanol | - | 200 (at 313 K) | - |

Data sourced from multiple studies. ionike.commdpi.com

Photo-Switchable Polymeric Systems

This compound is a key building block for creating photo-switchable polymeric systems. These smart materials can reversibly change their properties upon light irradiation. The general strategy involves synthesizing a spiropyran derivative containing a reactive group, which is then grafted onto a polymer backbone. nih.gov

A common precursor is 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide, synthesized from this compound and 2-bromoethanol. nih.govmdpi.com This intermediate is then reacted with a substituted salicylaldehyde to form the spiropyran moiety with a hydroxyl group, which can be attached to a polymer. mdpi.com For example, a photoactive block copolymer of styrene (B11656) and methyl methacrylate (B99206) (PS-b-PMMA) has been functionalized with a spiropyran derivative. nih.gov

Upon UV irradiation, the spiropyran (SP) form isomerizes to the colored merocyanine (MC) form, leading to a change in the absorption spectrum. nih.gov For instance, a spiropyran derivative might show an absorption band around 384 nm in its closed form, which shifts to a new peak at approximately 570 nm after UV irradiation, corresponding to the open MC form. nih.gov This reversible switching can be repeated multiple times. mdpi.com The incorporation of nanoparticles, such as ZnS, can enhance the photo-emission and stabilize the merocyanine form. nih.gov

Table 2: Photo-Switching Characteristics of a Spiropyran-Functionalized Polymer

| State | Key UV-Vis Absorption Band (nm) | Color |

|---|---|---|

| Before UV Irradiation (SP form) | ~384 | Colorless |

Based on a study of a PS-b-PMMA-SP system. nih.gov

Polymers and Advanced Materials

The versatility of this compound extends to its use in the synthesis and modification of a wide range of polymers and advanced materials, enabling the creation of functional and stimuli-responsive systems.

Polymerization Studies (e.g., Cationic, Radical Polymerization)

Derivatives of this compound are instrumental in advanced polymerization techniques. Specifically, spiropyran-containing initiators derived from this compound have been utilized in atom transfer radical polymerization (ATRP). acs.orgnih.gov ATRP is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net

In one approach, a difunctional spiropyran initiator is used to synthesize a poly(n-butyl acrylate) (PnBA) macroinitiator. acs.org This macroinitiator, with a force-responsive spiropyran unit at its center, is then chain-extended with another monomer, such as methyl methacrylate (MMA), to create triblock copolymers like PMMA-b-PnBA-SP-PnBA-b-PMMA. acs.orgnih.gov This method demonstrates the integration of functional molecules into polymer chains from the very beginning of the polymerization process.

Radical polymerization, in general, involves initiation, propagation, and termination steps. wikipedia.orglibretexts.org The use of specialized initiators, like those derived from this compound, allows for the creation of polymers with specific functionalities embedded within their structure. acs.orgnih.gov

Mechanochemical Activation in Nanostructured Triblock Copolymers

This compound derivatives are at the forefront of research into mechanochemistry, where mechanical force is used to drive chemical reactions. Spiropyran units, synthesized from this compound, can be incorporated as mechanophores into the backbone of polymers. acs.orgnih.gov When subjected to mechanical stress, the spiropyran ring can open to the merocyanine form, resulting in a color change that signals the stress experienced by the material.

Computational studies using coarse-grained models have further elucidated that chain topology is critical, with mechanophores in "tie chains" (which bridge different domains) activating at much higher rates than those in "loop chains". nih.gov

Data from computational studies. nih.gov

Functionalization of Polymers with this compound Derivatives

Post-polymerization modification, or "grafting onto," is a powerful method for creating functional polymers, and derivatives of this compound are frequently used for this purpose. nih.gov These derivatives can be designed to contain reactive groups that allow them to be covalently attached to a polymer backbone. google.com

One method involves synthesizing a spiropyran derivative with a carboxylic acid group, which can then be coupled to a polymer containing hydroxyl groups through an esterification reaction. mdpi.com For example, 1-(β-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-chromane) (SPCOOH) can be synthesized and then attached to polymers. doi.org Another approach involves creating dyes from this compound that are coupled to a chemical structure activated by light or heat, which then covalently bonds to the polymer matrix of a microsphere. google.com

These functionalization strategies are crucial for developing materials for a variety of applications, including sensors, smart textiles, and drug delivery systems. The ability to attach photochromic and fluorescent units derived from this compound allows for the creation of polymers that can respond to external stimuli. researchgate.net

Supramolecular Assemblies Incorporating this compound Derivatives

The principles of supramolecular chemistry, which involve non-covalent interactions like hydrogen bonding and π-π stacking, can be used to create complex and functional assemblies from this compound derivatives.

A notable example is the synthesis of squaraine oligomers conjugated with DNA. rsc.org The synthesis starts with the reaction of this compound with 6-bromo-1-hexanol (B126649) to produce 1-(6-hydroxyhexyl)-2,3,3-trimethyl-3H-indolium bromide. rsc.org This precursor is then used to build squaraine dyes which are subsequently attached to DNA strands. These DNA-squaraine conjugates can then self-assemble into supramolecular polymers, driven by the specific base-pairing of the DNA strands. rsc.org This approach allows for precise control over the structure and properties of the resulting nanomaterials.

These supramolecular structures have potential applications in areas such as nanoelectronics, photonics, and biosensing, where the ordered arrangement of the chromophoric squaraine units is essential for function.

Chemical Sensing Technologies

This compound is a fundamental building block for creating specialized molecules used in the detection of various chemical species. sigmaaldrich.com Its derivatives are integral to the development of both chromogenic and electrochemical sensors, which offer high sensitivity and selectivity. chemimpex.com

Chromogenic sensors are compounds that signal the presence of a specific analyte through a change in color. pubcompare.ai this compound is a key reactant in the synthesis of squarylium (SQ) dyes, a class of compounds renowned for their sharp and intense absorption bands in the visible and near-infrared regions, making them excellent candidates for chromogenic sensors. sigmaaldrich.comsigmaaldrich.com

The synthesis typically involves the reaction of two equivalents of an electron-rich heterocycle, such as this compound, with one equivalent of squaric acid. The resulting squarylium dye can be engineered to be highly selective for certain anions.

A notable example is a chemosensor synthesized from this compound and squaric acid, which demonstrates high selectivity for cyanide ions (CN⁻) in acetonitrile. The detection mechanism is based on the nucleophilic addition of the cyanide ion to the central squarylium ring of the dye. This interaction disrupts the dye's internal charge-transfer system, leading to a distinct and visible color change. Spectroscopic analysis confirms the formation of a 1:1 coordination complex between the squarylium dye and the cyanide anion. This high selectivity is significant, as the sensor shows a clear preference for cyanide over other anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and chloride (Cl⁻).

Four distinct squaraine dyes originating from this compound and 1,1,2-trimethyl-1H-benzo[e]indole have been synthesized, exhibiting absorption and emission bands in the 631 to 712 nm range. acs.org

| Analyte (Anion) | Selectivity | Detection Mechanism | Spectroscopic Observation | Reference |

| Cyanide (CN⁻) | High | Formation of a 1:1 coordination complex | Color change due to disrupted internal charge-transfer | |

| Fluoride (F⁻) | Low | --- | No significant change | |

| Acetate (CH₃CO₂⁻) | Low | --- | No significant change | |

| Bromide (Br⁻) | Low | --- | No significant change | |

| Dihydrogen Phosphate (H₂PO₄⁻) | Low | --- | No significant change |

Electrochemical sensors are devices that convert a chemical signal, resulting from the interaction of an analyte with a recognition layer, into a measurable electrical signal. dtu.dk These sensors can operate through various principles, including voltammetry and amperometry, and often rely on chemically modified electrodes to achieve selectivity and sensitivity for a target analyte. nih.govnih.gov The modification can involve incorporating specific molecules that have a high affinity for the analyte or possess electrocatalytic properties. mdpi.com

While specific research detailing this compound derivatives as the primary component in electrochemical sensors is emerging, the core structure is valuable for creating electroactive materials. For instance, fluorescent probes derived from this compound have been synthesized to create aryl-indolium conjugates. cusat.ac.in Research into one such probe demonstrated its capability for the reversible detection of cyanide ions. The sensing mechanism involves the nucleophilic addition of the CN⁻ ion to the iminium group of the indolium moiety, an electrochemical event that can be tracked and measured. cusat.ac.in This indicates the potential for developing voltammetric or amperometric sensors based on this principle, where the interaction with the analyte directly influences the electrochemical properties of the sensor.

The development of such sensors often involves immobilizing the sensing molecule onto an electrode surface, such as glassy carbon or screen-printed electrodes. nih.gov The interaction with the target analyte then causes a change in the measured current or potential, allowing for quantitative detection.

Photovoltaic Materials and Organic Solar Cells

This compound is an important intermediate in the synthesis of photosensitive dyes used in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). chemimpex.comlpnu.ua Its derivatives contribute to enhancing the efficiency and stability of these renewable energy technologies. sigmaaldrich.comchemimpex.com

The compound's utility lies in its role as an electron-donor or electron-acceptor moiety in the design of functional dyes. sigmaaldrich.com Squaraine (SQ) and merocyanine dyes derived from this compound are particularly effective as they absorb light strongly in the visible and near-infrared regions of the solar spectrum, a crucial property for efficient solar energy conversion. nih.gov

In bulk-heterojunction (BHJ) organic solar cells, these dyes are blended with fullerene acceptors (like PC₇₁BM) to create the photoactive layer. nih.gov For example, unsymmetrical squaraine dyes (USQs) using this compound as a donor subunit have been synthesized and tested. A solar cell fabricated with a USQ-11 dye blended with PC₇₁BM achieved a power conversion efficiency (PCE) of 4.27%. nih.gov Similarly, merocyanine dyes featuring an indoline donor derived from this compound have been used in BHJ solar cells, with one device producing a PCE of 4.5%.

Furthermore, this compound has been used as an electron-withdrawing acceptor moiety in the design of near-infrared (NIR-II) emitters for luminescent solar concentrators (LSCs), which can capture and concentrate sunlight onto a smaller solar cell. sigmaaldrich.com

| Dye Type | Device Architecture | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

| Unsymmetrical Squaraine (USQ-11) | BHJ | PC₇₁BM | 4.27% | nih.gov |

| Unsymmetrical Squaraine (USQ-12) | BHJ | PC₇₁BM | 2.78% | nih.gov |

| Merocyanine (I8TBT/I9TBT) | BHJ | PCBM | 4.5% |

Biological and Biomedical Research Applications of 2,3,3 Trimethylindolenine Derivatives

Biological Activity and Medicinal Chemistry Potential

The inherent structure of 2,3,3-trimethylindolenine and its derivatives has prompted investigations into their biological activities and potential for medicinal chemistry applications. While primarily recognized as intermediates for dyes, studies have explored their intrinsic bioactivity. For instance, modifications to the this compound structure have been shown to enhance antibacterial activity against various bacterial strains.

Furthermore, indole (B1671886) derivatives, in general, are known for a wide spectrum of biological activities, including antibacterial, antimicrobial, and anticancer properties. beilstein-journals.orgresearchgate.net The fusion of the indolenine core with other pharmacologically active moieties, such as tropolones, has yielded compounds with significant cytotoxic activity against cancer cell lines like A431 skin cancer and H1299 lung cancer cells. beilstein-journals.orgresearchgate.net The development of such hybrid molecules highlights the potential of this compound as a scaffold in medicinal chemistry for creating novel therapeutic agents.

Some derivatives have also been investigated for their antifungal properties. researchgate.netdergipark.org.tr The lipophilicity of certain N-alkylated this compound derivatives appears to correlate with their toxicity, suggesting that increased lipophilicity may lead to greater disruption of cellular membranes. uclan.ac.uk

Fluorescent Probes for Life Sciences

The most prominent application of this compound derivatives in the life sciences is in the creation of fluorescent probes. guidechem.com These derivatives are crucial for synthesizing cyanine (B1664457) and squaraine dyes, which exhibit high fluorescence quantum yields, tunable absorption and emission wavelengths, and good stability. guidechem.commdpi.com These properties make them ideal for various bioanalytical and imaging techniques.

These fluorescent probes can be designed to respond to specific analytes or changes in the cellular microenvironment. ichb.pl For example, hemicyanine dyes derived from this compound have been developed as "off-on" fluorescent probes that exhibit a significant increase in fluorescence in response to specific biological triggers, such as bioreduction and low pH, which are characteristic of hypoxic conditions in cells. ichb.pl

The versatility of these probes is further enhanced by their ability to be conjugated to a wide range of biomolecules, including peptides, proteins, nucleic acids, and carbohydrates. medchemexpress.com This allows for the specific labeling and tracking of these molecules in complex biological systems.

Biochips and DNA Sequencing

Fluorescent dyes derived from this compound play a significant role in the advancement of biochip technology and DNA sequencing. guidechem.com The high fluorescence efficiency of these dyes makes them excellent labels for nucleic acids, enabling sensitive detection in various sequencing methodologies. instras.com Biochips, which are crucial for high-throughput analysis in genomics and proteomics, often rely on fluorescence-based detection methods where these dyes are employed. nih.gov

The ability to covalently label biomolecules like dideoxynucleotides with near-infrared (NIR) fluorescent dyes derived from this compound has been a key development in this area. instras.com These labeled molecules can then be used in automated DNA sequencing and analysis.

Fluorescence Immunoassays

Fluorescence immunoassays are powerful analytical techniques that utilize the high specificity of antibody-antigen interactions and the high sensitivity of fluorescence detection. Dyes synthesized from this compound are used to label antibodies or antigens, allowing for the quantification of target molecules in biological samples. guidechem.com The development of fluorescent probes with large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths, is particularly advantageous in reducing background interference and improving the sensitivity of these assays. google.com

Clinical Diagnostics and Therapeutics

The application of this compound-based fluorescent probes extends into the realm of clinical diagnostics and therapeutics. guidechem.com These probes are utilized in diagnostic imaging to enhance the visualization of tissues and cellular components. For instance, cyanine dyes can be used for in vivo tumor imaging. medchemexpress.com The development of probes that can specifically target and report on disease biomarkers, such as altered enzyme activity or the presence of specific proteins, holds great promise for early disease detection and monitoring therapeutic responses.

Table 1: Applications of this compound Derivatives in Clinical Diagnostics and Therapeutics

| Application Area | Specific Use | Derivative Type | Reference |

|---|---|---|---|

| Tumor Imaging | In vivo visualization of tumors | Cyanine Dyes | medchemexpress.com |

| Tissue Visualization | Enhanced imaging of tissues and cells | Cyanine Dyes | |

| Biomarker Detection | Sensing of disease-related molecules | Functionalized Dyes | guidechem.com |

Detection and Quantitative Analysis of Biomolecules (Proteins, Enzyme Activities, Cell Signaling)